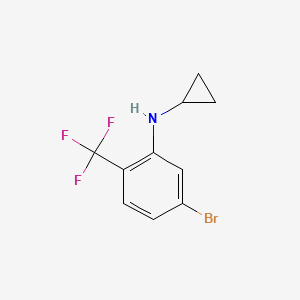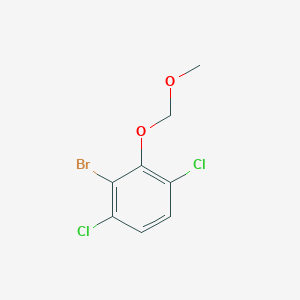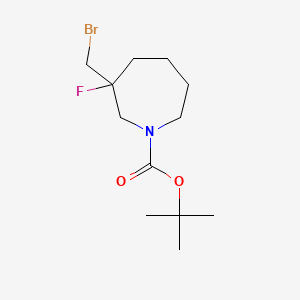
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate is a synthetic organic compound that features a seven-membered azepane ring with a bromomethyl and a fluoro substituent
Métodos De Preparación
The synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azepane ring followed by the introduction of the bromomethyl and fluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors for better control and scalability .
Análisis De Reacciones Químicas
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the azepane ring.
Addition Reactions: The fluoro group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced composites .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological activity .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate include:
Tert-butyl bromoacetate: Used as an alkylating agent in organic synthesis.
(3-Bromopropoxy)-tert-butyldimethylsilane:
tert-Butyl 2-bromoacetate: Another alkylating agent with similar reactivity.
Propiedades
Fórmula molecular |
C12H21BrFNO2 |
|---|---|
Peso molecular |
310.20 g/mol |
Nombre IUPAC |
tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-9H2,1-3H3 |
Clave InChI |
NWHBOVINUBDZOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)(CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
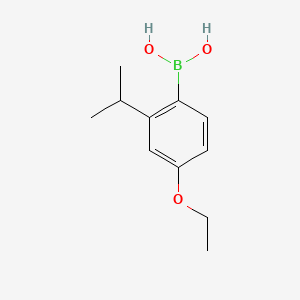
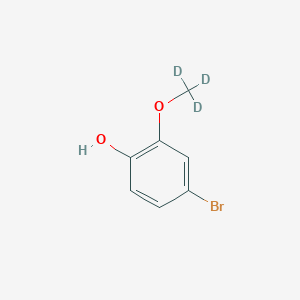
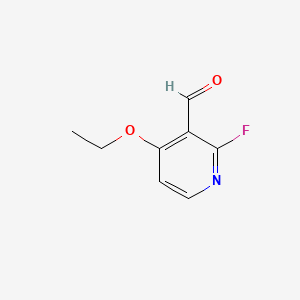
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
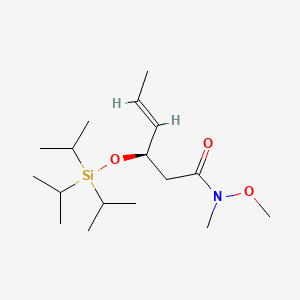
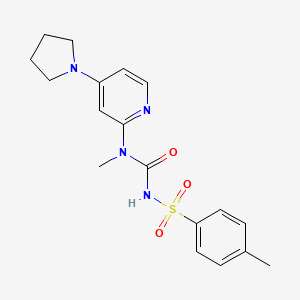
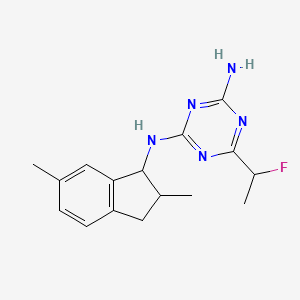
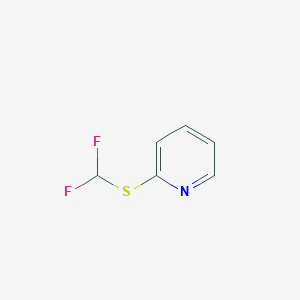
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
